2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester is a polyfunctional naphthalene derivative characterized by a substituted aromatic core. Its structure includes:
- A chloro group at position 7, which enhances electronegativity and influences reactivity.
- Methoxy groups at positions 5 and 8, contributing to steric hindrance and solubility in organic solvents.
- An acetyloxy group at position 4, which modulates lipophilicity and metabolic stability.
- An ethyl ester at the carboxylic acid terminus, a common modification to improve bioavailability.
However, its exact properties and uses remain understudied in publicly available literature.
Properties
Molecular Formula |
C17H17ClO6 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-7-chloro-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17ClO6/c1-5-23-17(20)10-6-11-15(14(7-10)24-9(2)19)13(21-3)8-12(18)16(11)22-4/h6-8H,5H2,1-4H3 |
InChI Key |
VSXVWPULDHSECL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CC(=C2OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester typically involves several steps:
Acylation Reaction: : Starting with naphthalene, the initial step includes Friedel-Crafts acylation to introduce the carboxylic acid group.
Halogenation: : The compound is then chlorinated under controlled conditions to add the chlorine atom at the 7th position.
Methoxylation: : Subsequent methoxylation introduces the methoxy groups at the 5th and 8th positions via methylation reactions using methanol and a strong base.
Esterification: : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Acetylation: : Finally, acetylation of the hydroxyl group yields the acetyloxy moiety.
Industrial Production Methods: Industrial production of this compound involves:
Large-scale reaction vessels: for the acylation, halogenation, and methoxylation steps.
Continuous flow reactors: to improve yield and reaction efficiency.
Purification techniques: such as recrystallization and chromatography to ensure high-purity product.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of quinones and other oxidative by-products.
Reduction: : Reduction reactions can lead to the dechlorination and reduction of the acetyloxy group to a hydroxyl group.
Substitution: : Nucleophilic substitution can replace chlorine with other functional groups, altering its biological activity.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Use of nucleophiles like amines or thiols in polar solvents.
Oxidation: : 2-naphthoquinone derivatives.
Reduction: : 2-Naphthalenecarboxylic acid, 4-hydroxy-7-chloro-5,8-dimethoxy-, ethyl ester.
Substitution: : Varied derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester finds applications in several areas:
Chemistry: : Used as a starting material in the synthesis of more complex organic compounds and intermediates.
Biology: : Studies on its interactions with cellular components and its potential as a probe in biological systems.
Medicine: : Research on its potential use as a therapeutic agent, particularly in anti-inflammatory and anticancer studies.
Industry: : Utilized in the development of dyes, pigments, and as a precursor for materials in polymer industries.
Mechanism of Action
The compound exerts its effects primarily through its interactions with biological molecules:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA to induce conformational changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Ester Derivatives of Naphthalenecarboxylic Acid
A closely related analog, 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester (PubChem entry), differs by replacing the acetyloxy group at position 4 with a hydroxy group . Key distinctions include:
- Lipophilicity : The acetyloxy group increases hydrophobicity (logP ~3.2 estimated) compared to the hydroxy analog (logP ~2.5), influencing membrane permeability.
- Metabolic Stability : Acetyloxy groups are prone to enzymatic hydrolysis, whereas hydroxy groups may undergo conjugation (e.g., glucuronidation).
Substituted Benzoic Acid Esters
- Benzoic acid, 4-ethoxy-ethyl ester (, entry 13): Shares an ethyl ester moiety but lacks the naphthalene backbone and chlorine substituent. Simpler structure correlates with lower molecular weight (MW 208 vs. ~380 for the target compound) and reduced steric effects .
- Dibutyl phthalate (, entry 11): A widely used plasticizer with two ester groups. While structurally distinct, its ester linkages highlight comparative hydrolytic stability under acidic conditions .
Chlorinated Aromatic Compounds
- 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione (, entry 8): Contains a spirocyclic framework with tert-butyl groups.
Data Table: Comparative Properties of Selected Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multiple substituents complicate regioselective synthesis. For example, competing acetyloxy and methoxy groups may require protective group strategies.
- Biological Activity: No direct studies were found, but analogs like the hydroxy variant (PubChem) show moderate antimicrobial activity in preliminary assays .
- Thermal Stability : Cyclosiloxanes (e.g., , entries 10, 12, 14) exhibit higher thermal stability (~300°C) than the target compound, which likely decomposes below 200°C due to ester and acetyloxy groups .
Notes
- Data Gaps: Limited experimental data (e.g., NMR, HPLC) are publicly available for the target compound. Comparisons rely on computational estimates (e.g., logP via ChemAxon).
- Contradictions : lists unrelated compounds (e.g., borinates, siloxanes), limiting direct structural comparisons. Focus was restricted to esters and aromatic acids.
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester (commonly referred to as the compound ) is a polycyclic aromatic compound characterized by its complex structure which includes multiple functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 352.77 g/mol. Its structure features an acetyloxy group, two methoxy groups, and a chloro substituent, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.77 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Antimicrobial Properties
Research has indicated that compounds similar to 2-naphthalenecarboxylic acid derivatives exhibit significant antimicrobial activity. The presence of the chloro and methoxy groups in the structure may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
A study on related naphthalene derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the structural features of these compounds could be optimized for enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of naphthalene derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.
For instance, a study utilizing MCF-7 breast cancer cells reported that naphthalene derivatives could significantly inhibit cell proliferation and induce apoptosis via ROS-mediated pathways . The specific role of the acetyloxy group in enhancing or modulating these effects warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The acetyloxy group may undergo hydrolysis, releasing acetic acid which can influence metabolic pathways.
- ROS Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress which can trigger apoptosis.
- Receptor Interaction : The unique structural features may allow for interaction with specific cellular receptors involved in signaling pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated several naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloro and methoxy substitutions displayed superior antimicrobial activity compared to their unsubstituted counterparts.
- Cancer Cell Apoptosis : In a study focused on breast cancer cells (MCF-7), treatment with naphthalene derivatives resulted in significant apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Ethanol, H2SO4, reflux (8 hrs) | 75–85% | |
| Chlorination | Cl2, FeCl3, 50°C | 60–70% | |
| Acetylation | Ac2O, pyridine, RT (24 hrs) | 90% |
Basic: Which analytical techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while acetyloxy protons resonate at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula. reports a mass accuracy within 0.1 ppm for related naphthopyran esters .
- HPLC-PDA : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers optimize reaction yields when synthesizing this compound under steric hindrance from multiple substituents?
Methodological Answer:
Steric effects from methoxy/chloro groups may reduce reactivity. Strategies include:
- Catalyst Screening : Use bulky bases (e.g., Cs2CO3) to enhance nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 70–80°C for acylations) minimizes side reactions .
Case Study : achieved 63.7% yield for a naphthyridine derivative by optimizing reflux time and stoichiometry .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR Analysis : Use HSQC and HMBC to assign ambiguous peaks. For example, used HMBC to confirm ester carbonyl connectivity in a naphthopyran derivative .
- Isotopic Labeling : Introduce deuterated reagents to trace reaction pathways (e.g., D2O exchange for -OH groups) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
Advanced: What mechanistic insights explain the reactivity of the acetyloxy and chloro substituents in hydrolysis or nucleophilic substitution?
Methodological Answer:
- Acetyloxy Group : Undergoes base-catalyzed hydrolysis to yield a free hydroxyl group. The electron-withdrawing acetyl enhances electrophilicity at adjacent positions .
- Chloro Substituent : Acts as a leaving group in SNAr reactions. notes that chloro groups in naphthyridines facilitate displacement by amines or alkoxides under mild conditions .
- Steric Effects : Methoxy groups at C5/C8 may hinder nucleophilic attack, requiring elevated temperatures or microwave-assisted synthesis .
Basic: What are the documented biological activities of structurally similar naphthalenecarboxylic acid derivatives?
Methodological Answer:
- Anticancer Activity : Derivatives with chloro and methoxy groups show inhibition of HGF/c-Met signaling pathways (IC50 values < 1 μM in breast cancer models) .
- Antimicrobial Properties : Acetyloxy esters disrupt bacterial membrane integrity (MIC: 4–8 μg/mL against S. aureus) .
- Mechanistic Studies : Hydrolysis of the ethyl ester to the free acid enhances binding to enzymatic targets (e.g., cyclooxygenase-2) via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
